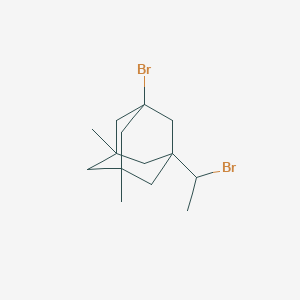

1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1-Bromo-3-(1-bromoéthyl)-5,7-diméthyladamantane est un composé organique halogéné appartenant à la famille de l'adamantane. Les dérivés de l'adamantane sont connus pour leur structure en cage unique, qui confère une stabilité et une rigidité significatives à la molécule. Ce composé est caractérisé par la présence de deux atomes de brome et de deux groupes méthyles liés au noyau adamantane, ce qui en fait un intermédiaire polyvalent en synthèse organique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 1-Bromo-3-(1-bromoéthyl)-5,7-diméthyladamantane implique généralement la bromation du 3-(1-bromoéthyl)-5,7-diméthyladamantane. La réaction est réalisée à l'aide de brome (Br2) en présence d'un solvant approprié tel que le tétrachlorure de carbone (CCl4) ou le chloroforme (CHCl3). Les conditions de réaction comprennent le maintien d'une basse température pour contrôler la réactivité du brome et empêcher la sur-bromation.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs à écoulement continu pour assurer un mélange et un transfert de chaleur efficaces. La réaction est surveillée à l'aide de techniques analytiques en ligne telles que la chromatographie en phase gazeuse (GC) pour s'assurer que le produit souhaité est obtenu avec une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

Le 1-Bromo-3-(1-bromoéthyl)-5,7-diméthyladamantane subit différents types de réactions chimiques, notamment :

Réactions de substitution : Les atomes de brome peuvent être substitués par des nucléophiles tels que l'hydroxyde (OH-) ou les amines (NH2-).

Réactions d'élimination : Le composé peut subir une déshydrohalogénation pour former des alcènes.

Réactions d'oxydation : Les groupes méthyles peuvent être oxydés pour former des acides carboxyliques ou des cétones.

Réactifs et conditions courantes

Substitution nucléophile : Réactifs tels que l'hydroxyde de sodium (NaOH) ou l'ammoniac (NH3) en solutions aqueuses ou alcooliques.

Élimination : Bases fortes comme le tert-butylate de potassium (KOtBu) dans des solvants aprotiques.

Oxydation : Agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide ou basique.

Principaux produits

Substitution : Formation de dérivés hydroxyle ou amine.

Élimination : Formation d'alcènes.

Oxydation : Formation d'acides carboxyliques ou de cétones.

Applications de la recherche scientifique

Le 1-Bromo-3-(1-bromoéthyl)-5,7-diméthyladamantane a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et de polymères.

Biologie : Étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments en raison de sa structure rigide.

Médecine : Exploré pour ses propriétés antivirales et anticancéreuses.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux aux propriétés uniques.

Mécanisme d'action

Le mécanisme d'action du 1-Bromo-3-(1-bromoéthyl)-5,7-diméthyladamantane implique son interaction avec des cibles moléculaires par l'intermédiaire de ses atomes de brome et de son noyau adamantane. Les atomes de brome peuvent participer à la liaison halogène, tandis que le noyau adamantane fournit un échafaudage stable pour la liaison aux macromolécules biologiques. Les voies impliquées comprennent :

Liaison halogène : Interaction avec des sites riches en électrons sur les protéines ou les acides nucléiques.

Interactions hydrophobes : Le noyau adamantane interagit avec les poches hydrophobes des molécules cibles.

Applications De Recherche Scientifique

1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a pharmacophore in drug design due to its rigid structure.

Medicine: Explored for antiviral and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane involves its interaction with molecular targets through its bromine atoms and adamantane core. The bromine atoms can participate in halogen bonding, while the adamantane core provides a stable scaffold for binding to biological macromolecules. The pathways involved include:

Halogen Bonding: Interaction with electron-rich sites on proteins or nucleic acids.

Hydrophobic Interactions: The adamantane core interacts with hydrophobic pockets in target molecules.

Comparaison Avec Des Composés Similaires

Composés similaires

1-Bromo-3-méthyladamantane : Il n'a pas les groupes brome et éthyle supplémentaires, ce qui le rend moins réactif.

1-Bromo-3-(1-bromoéthyl)benzène : Il contient un cycle benzénique au lieu du noyau adamantane, ce qui entraîne une réactivité et des applications différentes.

Unicité

Le 1-Bromo-3-(1-bromoéthyl)-5,7-diméthyladamantane est unique en raison de sa double substitution par le brome et de son noyau adamantane, qui confèrent à la fois réactivité et stabilité. Cette combinaison en fait un intermédiaire précieux en synthèse organique et un candidat potentiel pour diverses applications scientifiques.

Propriétés

Numéro CAS |

102516-43-8 |

|---|---|

Formule moléculaire |

C14H22Br2 |

Poids moléculaire |

350.13 g/mol |

Nom IUPAC |

1-bromo-3-(1-bromoethyl)-5,7-dimethyladamantane |

InChI |

InChI=1S/C14H22Br2/c1-10(15)13-5-11(2)4-12(3,6-13)8-14(16,7-11)9-13/h10H,4-9H2,1-3H3 |

Clé InChI |

FYBHVDNBMAEARY-UHFFFAOYSA-N |

SMILES canonique |

CC(C12CC3(CC(C1)(CC(C3)(C2)Br)C)C)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)

![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11709605.png)

![Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709613.png)

![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)

![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)

![(1E)-1-[1-(Adamantan-1-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11709626.png)

![Ethyl 2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709630.png)